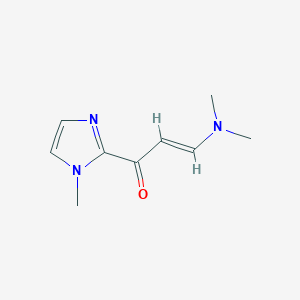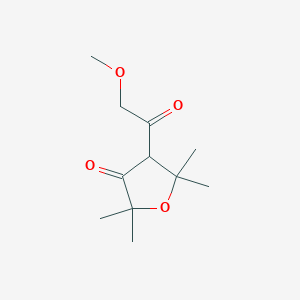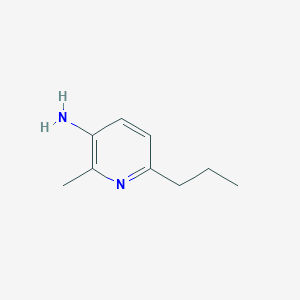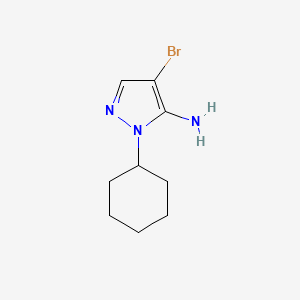
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is an organic compound that features both an imidazole ring and a dimethylamino group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dimethylamino Group: This can be done via nucleophilic substitution reactions where a dimethylamine is introduced to a suitable precursor.
Formation of the Prop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the prop-2-en-1-one moiety.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group in the prop-2-en-1-one moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with imidazole rings are often studied for their enzyme inhibitory activities and potential therapeutic effects.
Medicine
Medicinal chemistry research might explore this compound for its potential as a drug candidate, particularly for its interactions with biological targets.
Industry
In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group might enhance the compound’s ability to cross cell membranes or interact with specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-Imidazol-2-yl)ethanone: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but has a phenyl group instead of an imidazole ring.
Uniqueness
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is unique due to the combination of the imidazole ring and the dimethylamino group, which might confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-1-(1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13N3O/c1-11(2)6-4-8(13)9-10-5-7-12(9)3/h4-7H,1-3H3/b6-4+ |
Clé InChI |
SEIDIAKMIAKYLN-GQCTYLIASA-N |
SMILES isomérique |
CN1C=CN=C1C(=O)/C=C/N(C)C |
SMILES canonique |
CN1C=CN=C1C(=O)C=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)



![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)

![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)



